2-Fluoro-5-methylpyridin-4-amine
Description
Contextualization of Pyridine (B92270) Derivatives in Chemical Research
Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in medicinal chemistry, materials science, and agriculture. researchgate.netnih.gov The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a common scaffold found in numerous natural products, including nicotine (B1678760) and vitamin B3 (niacin). ajrconline.orgjchemrev.com In the realm of drug discovery, the pyridine nucleus is considered a "privileged scaffold" because it is present in a diverse array of FDA-approved drugs. researchgate.netrsc.org Its ability to form hydrogen bonds, its water solubility, and its chemical stability contribute to its frequent use in developing new therapeutic agents. jchemrev.com The versatility of the pyridine ring allows for extensive chemical modifications, enabling chemists to fine-tune the properties of molecules for specific biological targets. researchgate.net
Significance of Fluorinated Heterocycles in Modern Organic Synthesis
The introduction of fluorine into heterocyclic compounds has become a pivotal strategy in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials. numberanalytics.comnih.gov The unique properties of the fluorine atom, such as its high electronegativity and small size, can dramatically alter the physical, chemical, and biological characteristics of a molecule. numberanalytics.com Incorporating fluorine can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of a drug to its target protein. rsc.org It is estimated that approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. numberanalytics.com The synthesis of fluorinated heterocycles, however, can be challenging and often requires specialized fluorinating agents and reaction conditions. rsc.orgtandfonline.com
Scope and Academic Relevance of Research on 2-Fluoro-5-methylpyridin-4-amine
Research into this compound is primarily driven by its potential as a key building block in the synthesis of more complex molecules with desired biological activities. The specific combination of a fluorine atom and a methyl group on the pyridine ring allows for the exploration of structure-activity relationships in various drug discovery programs. While detailed research findings on this specific compound are not extensively published in publicly available literature, its commercial availability from various chemical suppliers suggests its use as an intermediate in proprietary research and development. glpbio.combldpharm.comsigmaaldrich.com The academic relevance of such a compound lies in its ability to contribute to the ever-expanding library of fluorinated heterocyclic building blocks available to synthetic chemists.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1393569-97-5 |
| Molecular Formula | C₆H₇FN₂ |
| Molecular Weight | 126.13 g/mol |
Table 1: Basic chemical and physical properties of this compound. Data sourced from available chemical supplier information. glpbio.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-methylpyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWXBQZILQAFLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development for 2 Fluoro 5 Methylpyridin 4 Amine
Strategies from Halogenated Pyridine (B92270) Precursors
A predominant approach for synthesizing 2-fluoro-5-methylpyridin-4-amine relies on the use of halogenated pyridine building blocks. These precursors offer a versatile platform for introducing the desired fluorine and amine functionalities.
Synthesis from 2-Amino-5-chloro-4-picoline (B1330564) Derivatives
The synthesis of related fluorinated aminopyridines has been achieved starting from aminopyridine precursors. For instance, 2-amino-5-fluoropyridine (B1271945) has been synthesized from 2-aminopyridine (B139424) through a sequence of reactions including nitration, amino group protection, reduction of the nitro group, diazotization, and a Schiemann reaction for fluorination, followed by deprotection. researchgate.net This multi-step process highlights a potential, albeit lengthy, pathway that could be adapted for the synthesis of this compound from a corresponding 2-amino-5-chloro-4-picoline starting material.
Approaches from 2-Chloro-5-methylpyridin-4-amine (B1314158) Intermediates
A more direct route involves the use of 2-chloro-5-methylpyridin-4-amine as a key intermediate. This compound can be synthesized by the hydrogenation of 2-chloro-5-methyl-4-nitropyridine (B1589938) 1-oxide. chemicalbook.com In a typical procedure, the hydrogenation is carried out using a catalyst such as platinum and molybdenum on activated carbon under a hydrogen atmosphere. chemicalbook.com The resulting 2-chloro-5-methylpyridin-4-amine can then potentially undergo a nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine atom with fluorine.
The precursor, 2-chloro-5-methylpyridine, is an important industrial intermediate. It can be prepared through various methods, including the chlorination of beta-picoline or from 5-methyl-3,4-dihydro-2(1H)-pyridone. google.comepo.org Another route involves the reaction of 3-methylpyridine (B133936) N-oxide with phosphorus oxychloride. google.com
Fluorination-Based Synthetic Protocols
Direct fluorination methods are increasingly employed in the synthesis of fluorinated heterocycles, offering potentially more efficient and regioselective routes.
Nucleophilic Substitution of Halogens with Fluoride (B91410) Sources (e.g., KF, DAST)
The nucleophilic substitution of a chlorine atom in a pyridine ring with a fluoride ion is a common strategy. The reaction of 2-chloropyridines with a fluoride source, such as potassium fluoride (KF), can yield the corresponding 2-fluoropyridine (B1216828). The reactivity of halopyridines in SNAr reactions is generally enhanced by the high electronegativity of fluorine, making the reaction of 2-fluoropyridine with nucleophiles significantly faster than that of 2-chloropyridine. nih.gov
Another powerful fluorinating agent is diethylaminosulfur trifluoride (DAST). DAST has been successfully used to convert a hydroxyl group to a fluorine atom in the synthesis of 6-(2-fluoropropyl)-4-methylpyridin-2-amine. nih.gov This suggests its potential applicability in converting a hydroxylated precursor of this compound.
| Fluorinating Agent | Precursor Type | Reaction Type |
| Potassium Fluoride (KF) | Chloropyridine | Nucleophilic Aromatic Substitution (SNAr) |
| Diethylaminosulfur Trifluoride (DAST) | Hydroxypyridine | Nucleophilic Substitution |
Regioselective Fluorination Techniques
Achieving regioselectivity in fluorination is critical. numberanalytics.com Modern fluorination methods often employ electrophilic fluorinating agents like Selectfluor®. For example, the selective fluorination of 4-substituted 2-aminopyrimidine (B69317) derivatives has been accomplished using Selectfluor® in the presence of a silver salt, yielding 4-substituted 5-fluoro-2-aminopyrimidines with excellent regioselectivity. rsc.org This highlights the potential for direct and regioselective C-H fluorination of a suitable 5-methylpyridin-4-amine precursor.
The choice of fluorinating agent and reaction conditions is paramount in directing the fluorine atom to the desired position on the pyridine ring. numberanalytics.com Strategies to control regioselectivity include substrate control, where the inherent electronic and steric properties of the starting material guide the fluorination, and reagent control, which relies on the specific reactivity of the fluorinating agent. numberanalytics.com
Methyl Group Functionalization Pathways
Alternatively, methods for the direct methylation of the pyridine ring exist, although they are less commonly employed for this specific target. These methods can involve radical processes or transition-metal-catalyzed reactions. researchgate.net
Oxidation of Methyl to Carboxylic Acid Derivatives
The oxidation of the methyl group on the pyridine ring to a carboxylic acid is a fundamental transformation for creating derivatives like 2-fluoro-5-methylpyridine-4-carboxylic acid. This conversion allows for subsequent reactions such as amide bond formation. A common and potent oxidizing agent for converting alkyl groups on aromatic rings to carboxylic acids is potassium permanganate (B83412) (KMnO₄). The reaction typically requires heating in an aqueous solution. For methylpyridines, the reaction proceeds by oxidizing the methyl group to a carboxylate salt, which is then protonated with acid to yield the final carboxylic acid.
Another approach involves the hydrolysis of a nitrile group. For instance, the synthesis of related pyridine carboxylic acids has been achieved by hydrolyzing a 3-cyano group to a carboxylic acid using concentrated sulfuric acid (H₂SO₄) at elevated temperatures (e.g., 150°C) for several hours. Alternative, milder conditions using hydrogen peroxide in an alkaline medium can also effect this transformation, potentially reducing the formation of side products.
Table 1: General Conditions for Oxidation of Methylpyridines
| Oxidizing Agent System | Typical Conditions | Product |
| Potassium Permanganate (KMnO₄) | Water, Heat | Pyridine Carboxylic Acid |
| Nitric Acid (HNO₃) | High Temperature | Pyridine Carboxylic Acid |
| Sulfuric Acid (H₂SO₄) | High Temperature (from nitrile) | Pyridine Carboxylic Acid |
| Hydrogen Peroxide/NaOH | Heat (from nitrile) | Pyridine Carboxylic Acid |
Halogenation of the Methyl Group for Further Derivatization
Introducing a halogen to the methyl group of this compound opens up pathways for further functionalization, as the resulting benzylic-type halide is a reactive electrophile. This transformation is typically achieved through free-radical halogenation. The reaction requires an initiator, often UV light or a radical initiator like AIBN (azobisisobutyronitrile), and a halogen source such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
This method selectively halogenates the alkyl side chain without affecting the aromatic ring, a distinction from electrophilic aromatic substitution which halogenates the ring itself. The reaction with methylbenzene (toluene) is a classic example; under UV light, chlorine gas leads to the substitution of hydrogens on the methyl group. Using controlled amounts of the halogenating agent can lead to mono-, di-, or tri-halogenated products. For a substrate like this compound, this would yield a (halomethyl)pyridine derivative, a versatile intermediate for introducing other functional groups via nucleophilic substitution.
Table 2: Reagents for Free-Radical Halogenation of Methyl Groups
| Reagent | Halogen Introduced | Typical Conditions |
| N-Bromosuccinimide (NBS) | Bromine | CCl₄, Radical Initiator (e.g., AIBN), Heat |
| N-Chlorosuccinimide (NCS) | Chlorine | CCl₄, Radical Initiator (e.g., AIBN), Heat |
| Chlorine (Cl₂) | Chlorine | UV light, Heat |
| Bromine (Br₂) | Bromine | UV light, Heat |
Amination Strategies for Pyridine Ring Systems
Buchwald-Hartwig Amination Approaches
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, and it represents a key strategy for synthesizing aryl and heteroaryl amines. This reaction is particularly valuable when traditional methods like nucleophilic aromatic substitution (SNAr) are ineffective due to the low reactivity of the aryl halide. The synthesis of this compound or its N-substituted derivatives can be envisioned starting from a corresponding halide (e.g., 4-bromo- or 4-chloro-2-fluoro-5-methylpyridine) and an amine or an ammonia (B1221849) equivalent.
The reaction typically involves a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and has evolved through several "generations" to accommodate a wider range of substrates under milder conditions. Bidentate phosphine ligands like Xantphos are often effective for coupling with heterocyclic substrates. For example, the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives was successfully achieved using a dichlorobis(triphenylphosphine)Pd(II)/Xantphos system with sodium tert-butoxide as the base in refluxing toluene (B28343). This demonstrates the applicability of the method to nitrogen-containing heterocycles.
Table 3: Typical Components for a Buchwald-Hartwig Amination Reaction
| Component | Examples | Purpose |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Catalyst |
| Ligand | P(t-Bu)₃, BINAP, Xantphos, DavePhos | Stabilize Pd(0), facilitate oxidative addition/reductive elimination |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonate the amine, facilitate catalyst turnover |
| Solvent | Toluene, Dioxane, THF | Reaction Medium |
Reductive Amination Protocols
Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones) and an amine. The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ by a reducing agent. This method is highly valuable in green chemistry as it can often be performed as a one-pot reaction under mild conditions.
For the synthesis of substituted aminopyridines, a pyridine-based aldehyde or ketone could be reacted with an amine, or an aminopyridine could be reacted with an aldehyde or ketone. To avoid the overalkylation that can plague direct alkylation methods, reductive amination is a superior strategy. A key aspect of one-pot reductive amination is the choice of reducing agent. Mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they selectively reduce the protonated imine intermediate much faster than the starting carbonyl compound. This selectivity prevents the reduction of the starting material before the imine is formed. More recent developments have introduced catalytic systems, such as moisture-tolerant tin(IV) Lewis acids, that can catalyze the reductive amination using hydrogen gas, further enhancing the green credentials of this transformation.
Table 4: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Features |
| Sodium Cyanoborohydride | NaBH₃CN | Mild; selective for imines over ketones/aldehydes. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and less toxic alternative to NaBH₃CN; effective for a wide range of substrates. |
| Sodium Borohydride | NaBH₄ | More reactive; typically used in a two-step process after imine formation. |
| Catalytic Hydrogenation | H₂/Catalyst (Pd, Pt, Ni) | Atom-economical; can be performed with various metal catalysts. |
Cascade and Multicomponent Reactions Incorporating this compound
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. These reactions are characterized by high atom economy and procedural simplicity. Aminopyridines, with their nucleophilic amino group, are excellent candidates for participation in various MCRs.
This compound can serve as the amine component in well-known MCRs. For example, in the Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a dipeptide-like scaffold. By using this compound as the amine input, a pyridine-substituted scaffold can be rapidly assembled. Similarly, other MCRs that synthesize heterocyclic rings, such as the Doebner reaction for quinolines or variations of the Hantzsch pyridine synthesis, could potentially utilize this aminopyridine to build more complex molecular architectures. The development of a one-pot, multicomponent synthesis for 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives from an aldehyde, malononitrile (B47326), and an amine highlights the power of this approach for rapidly generating diverse pyridine libraries.
Process Optimization and Scalability Studies in this compound Synthesis
Transitioning a synthetic route from a laboratory scale to industrial production presents numerous challenges that must be addressed through process optimization. For a molecule like this compound, key considerations include cost, safety, efficiency, and environmental impact.
Solvent and catalyst selection are paramount. For large-scale synthesis, cost-effective and recoverable solvents like toluene are often preferred over solvents like DMF or dioxane due to toxicity and disposal concerns. Similarly, minimizing the loading of expensive precious metal catalysts, such as palladium used in cross-coupling reactions, is a critical economic driver. Catalyst loadings are often optimized to be as low as 1-2 mol% while still achieving high conversion.
Byproduct management is another crucial factor. Side reactions, such as over-halogenation or decarboxylation, can reduce yield and complicate purification. These are often mitigated by precise stoichiometric control of reagents and optimization of reaction temperature and time. A thorough analysis of yield drops during scale-up is essential. For instance, a drop in yield for a chlorination step from 90% at the lab scale to 78% at a pilot plant might be traced to incomplete mixing, while a drop in a fluorination step could be due to solvent degradation at scale. Computational modeling, such as Density Functional Theory (DFT), can also be employed to predict reactivity and guide reaction design to improve regioselectivity and minimize byproducts.
Design of Experiments (DoE) for Reaction Parameter Optimization (Temperature, Solvent, Catalyst Loading)
While specific Design of Experiments (DoE) studies for the synthesis of this compound are not extensively detailed in publicly available literature, the principles of DoE are crucial for optimizing the multi-step synthesis of such substituted pyridines. A hypothetical DoE approach would systematically investigate the impact of key variables on reaction outcomes, such as yield and purity.
A common synthetic route to fluorinated aminopyridines involves steps like nitration, reduction, and fluorination, often starting from a corresponding methylpyridine. For instance, in the synthesis of the related compound 2-amino-5-fluoropyridine, reaction conditions for steps such as nitrification and diazotization were optimized for temperature and time. researchgate.net A DoE for this compound would similarly focus on critical parameters.
Key Parameters for a DoE Study:
Temperature: The temperature for each reaction step (e.g., fluorination, amination) would be a critical factor. For example, diazotization reactions for creating fluoropyridines are often conducted at sub-zero temperatures (-5 to 0°C) to maintain the stability of the diazonium intermediate. researchgate.net
Solvent: The choice of solvent can significantly influence reaction rates and selectivity. A screening of solvents with varying polarities and boiling points would be essential.
Catalyst Loading: In steps like catalytic hydrogenation for the reduction of a nitro group, the amount of catalyst (e.g., Platinum or Palladium on carbon) would be a key variable to optimize for efficiency and cost-effectiveness. chemicalbook.com
A factorial or response surface methodology could be employed to not only identify the optimal conditions for each parameter but also to understand their interactions. For example, the interplay between catalyst loading and reaction temperature could be elucidated to achieve the desired conversion rate in the shortest possible time.
Hypothetical DoE Data Table for a Fluorination Step:
| Experiment | Temperature (°C) | Solvent Polarity | Catalyst Loading (mol%) | Yield (%) |
| 1 | 100 | High | 1 | 65 |
| 2 | 120 | High | 1 | 75 |
| 3 | 100 | Low | 1 | 50 |
| 4 | 120 | Low | 1 | 60 |
| 5 | 100 | High | 2 | 70 |
| 6 | 120 | High | 2 | 85 |
| 7 | 100 | Low | 2 | 55 |
| 8 | 120 | Low | 2 | 68 |
Strategies for Yield Enhancement and Purity Control
Maximizing the yield and ensuring high purity of this compound are paramount for its use in subsequent applications. Several strategies can be employed throughout the synthetic process to achieve these goals.
Yield Enhancement:
Optimization of Reaction Conditions: As discussed in the DoE section, fine-tuning parameters like temperature, reaction time, and reagent stoichiometry is the primary method for improving yield. For example, in the synthesis of 2-amino-5-fluoropyridine, optimizing the nitrification step to 45°C for 2 hours resulted in a specific yield. researchgate.net
Choice of Reagents: The selection of fluorinating and aminating agents can have a significant impact. For related compounds, various fluorinating agents have been used, and their efficiency can differ. nih.gov
Purity Control:
By-product Minimization: Understanding the reaction mechanism allows for the identification and suppression of side reactions. For instance, controlling the temperature during nitration can prevent the formation of undesired isomers.
Recrystallization: This is a common and effective method for purifying the final product and key intermediates. The choice of solvent system is critical for obtaining high purity crystals with minimal loss of product. In the synthesis of related brominated pyridines, recrystallization using an ethyl acetate/petroleum ether system was employed to obtain a pure product. google.com
Chromatographic Purification: While often not ideal for large-scale production due to cost and solvent waste, silica (B1680970) gel chromatography is a valuable tool for removing closely related impurities during process development and for producing highly pure material for analytical purposes. nih.gov
Washing and Extraction: Aqueous washes and liquid-liquid extractions are routinely used to remove inorganic salts and other water-soluble or acid/base-reactive impurities.
Table of Purity Enhancement Techniques:
| Technique | Target Impurities | Advantages | Disadvantages |
| Recrystallization | Isomers, unreacted starting materials | Scalable, cost-effective | Potential for product loss |
| Chromatography | Closely related by-products | High purity achievable | Costly, solvent waste, not ideal for large scale |
| Acid-Base Washing | Acidic or basic impurities | Simple, effective | Limited to certain impurity types |
Considerations for Industrial-Scale Production
Scaling up the synthesis of this compound from the laboratory to an industrial setting introduces a new set of challenges and considerations.
Process Safety: The handling of potentially hazardous reagents and intermediates at a large scale requires rigorous safety protocols and engineered controls. Reactions involving nitrating agents, high pressures, or exothermic steps must be carefully managed.
Waste Management: The environmental impact of the process is a significant concern. Developing routes that minimize the generation of hazardous waste and allow for solvent recycling is crucial. The avoidance of chlorinated solvents and chromatographic purification is often a key goal in green chemistry approaches to industrial synthesis. google.com
Equipment and Infrastructure: The choice of reactors and other processing equipment must be compatible with the reaction conditions (e.g., corrosion resistance, pressure ratings). The use of specialized equipment like autoclaves for high-pressure reactions may be necessary. google.com
Regulatory Compliance: The manufacturing process must adhere to relevant regulatory standards for chemical production, which may include specific requirements for quality control and documentation.
Key Industrial Scale-Up Considerations:
| Factor | Consideration | Example from Related Syntheses |
| Starting Materials | Cost and availability | Utilizing readily available methylpyridines as starting points. agropages.com |
| Reaction Conditions | Heat transfer, mixing, pressure management | Use of autoclaves for high-pressure amination reactions. google.com |
| Work-up & Purification | Avoiding chromatography, minimizing solvent use | Development of processes that allow for direct isolation of a high-purity product through crystallization. google.com |
| Environmental | Minimizing waste streams | Designing routes that avoid large excesses of solvents. google.com |
Reactivity and Chemical Transformations of 2 Fluoro 5 Methylpyridin 4 Amine
Reactions Involving the Aromatic System of 2-Fluoro-5-methylpyridin-4-amine
The pyridine (B92270) ring is an electron-deficient aromatic system, which generally makes it less susceptible to electrophilic aromatic substitution compared to benzene. The presence of the electron-withdrawing fluorine atom at the 2-position further deactivates the ring towards electrophilic attack. Conversely, the amino group at the 4-position is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the amino group are C3 and C5.
Transformations of the Primary Amine Moiety
The primary amine group at the 4-position is a key site for a variety of chemical transformations, including acylation, sulfonylation, diazotization, and condensation reactions.
Acylation and Sulfonylation Reactions
The primary amino group of this compound readily undergoes acylation with acylating agents such as acyl halides and anhydrides to form the corresponding amides. For instance, reaction with acetic anhydride, often in the presence of a base like pyridine, yields N-(2-fluoro-5-methylpyridin-4-yl)acetamide. nih.govresearchgate.net Similarly, sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, would be expected to produce the corresponding sulfonamide.
Table 1: Examples of Acylation and Sulfonylation Reactions
| Reagent | Product | Reaction Type |
| Acetic anhydride | N-(2-fluoro-5-methylpyridin-4-yl)acetamide | Acylation |
| p-Toluenesulfonyl chloride | N-(2-fluoro-5-methylpyridin-4-yl)-4-methylbenzenesulfonamide | Sulfonylation |
Diazotization and Subsequent Transformations
The primary aromatic amine functionality allows for diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. wikipedia.orgbyjus.comorganic-chemistry.org
In a typical Sandmeyer reaction, the diazonium salt is treated with a copper(I) salt to replace the diazonium group with a halide (Cl, Br) or a cyano group. wikipedia.orgnih.gov For example, diazotization of this compound followed by treatment with copper(I) chloride would yield 4-chloro-2-fluoro-5-methylpyridine. A related transformation is the Schiemann reaction, which is used to introduce a fluorine atom and involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. organic-chemistry.org
Table 2: Potential Sandmeyer Reactions of this compound
| Reagent Sequence | Product |
| 1. NaNO₂, HCl 2. CuCl | 4-Chloro-2-fluoro-5-methylpyridine |
| 1. NaNO₂, HCl 2. CuBr | 4-Bromo-2-fluoro-5-methylpyridine |
| 1. NaNO₂, HCl 2. CuCN | 2-Fluoro-5-methylpyridine-4-carbonitrile |
A patent describes a method for preparing fluoropyridines from aminopyridines via diazotization and fluorodediazoniation in a hydrogen fluoride-pyridine solution, highlighting the utility of diazotization reactions for modifying the pyridine core. google.com
Condensation Reactions for Schiff Base Formation
The primary amine of this compound can condense with aldehydes and ketones to form Schiff bases (imines). jocpr.com This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, followed by the elimination of water. nih.govnih.govnih.gov For instance, the reaction with an aromatic aldehyde like benzaldehyde (B42025) would yield the corresponding N-benzylidene-2-fluoro-5-methylpyridin-4-amine. vaia.com
The formation and stability of the resulting Schiff base can be influenced by the electronic nature of the substituents on the aldehyde. nih.gov These imines are valuable intermediates in organic synthesis and can also exhibit interesting biological activities. nih.gov
Reactivity of the Fluorine Substituent to Nucleophilic Attack
The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). nih.gov The electron-withdrawing nature of the pyridine nitrogen and the high electronegativity of the fluorine atom make the C2 carbon susceptible to attack by nucleophiles. The reaction of 2-fluoropyridines with nucleophiles is generally faster than that of the corresponding chloropyridines. nih.govacs.org
A variety of nucleophiles, including amines, alkoxides, and thiols, can displace the fluoride (B91410) ion. For example, the reaction of this compound with a primary or secondary amine can lead to the formation of the corresponding 2-amino-substituted pyridine derivative. It is important to note that the primary amine at the 4-position of the starting material could also act as a nucleophile, potentially leading to intermolecular side reactions under certain conditions. However, selective substitution of the fluorine atom can often be achieved by careful control of the reaction conditions. nih.govacs.org
Derivatization at the Methyl Group
For instance, the methyl group of 4-methylpyridine (B42270) can be deprotonated and undergo condensation with benzaldehyde. vaia.com This suggests that under appropriate basic conditions, the methyl group of this compound could potentially be functionalized. Other potential reactions at the methyl group include free-radical halogenation under UV light or oxidation to a carboxylic acid using strong oxidizing agents, although the latter may also affect other parts of the molecule.
Reactions Initiated by Methyl Group Activation
The methyl group at the 5-position of the pyridine ring, while generally stable, can be activated under specific conditions to participate in further chemical reactions. The presence of the activating amino group and the deactivating, yet directing, fluoro group influences the reactivity of this methyl moiety.
Research into the functionalization of the methyl group on pyridines often involves initial deprotonation to form a reactive intermediate. For instance, in related methylpyridine systems, strong bases can facilitate the deprotonation of the methyl group, which can then react with various electrophiles. While specific studies detailing the activation of the methyl group on this compound are not extensively documented in readily available literature, the principles of methyl group activation on substituted pyridines can be extrapolated.
For example, the synthesis of certain pyrido[4,3-d]pyrimidine (B1258125) derivatives, which are structurally related to Trametinib, involves the use of a 6,8-dimethyl substituted pyridopyrimidine precursor. The synthesis of such complex structures highlights that methyl groups on pyridine rings can be precursors to more elaborate functionalities, although the specific activation method for this compound itself requires further investigation.
Heterocyclic Annulation Reactions with this compound
The 4-amino group and the endocyclic nitrogen of this compound are key functionalities that enable its participation in heterocyclic annulation reactions, leading to the formation of fused-ring systems. These reactions are of significant interest as they provide access to a wide array of biologically active compounds.
One prominent application of related aminopyridines is in the synthesis of pyridopyrimidines. These fused heterocyclic systems are often constructed through the reaction of an aminopyridine with a 1,3-dicarbonyl compound or its equivalent. For instance, the synthesis of various pyridopyrimidine derivatives has been achieved through the condensation of aminopyridines with compounds like malononitrile (B47326) and α-fluoromalonate, followed by intramolecular cyclization.
A notable example in medicinal chemistry is the synthesis of Trametinib, a MEK inhibitor. The core of this drug is a pyrido[4,3-d]pyrimidine, which is synthesized from a substituted aminopyridine precursor. Specifically, the synthesis involves the cyclization of an aminopyridine with a suitable partner to form the fused pyrimidine (B1678525) ring. nih.gov While the direct use of this compound in the synthesis of Trametinib is not specified, the general synthetic strategy underscores the potential of this compound in similar annulation reactions.
The reaction of 2-aminopyridines with α,β-unsaturated carbonyl compounds or other bifunctional electrophiles provides another route to fused heterocyclic systems. These reactions typically proceed through an initial Michael addition of the amino group, followed by an intramolecular cyclization and aromatization to yield the final fused product. The specific conditions and the nature of the reactants determine the final structure of the resulting heterocyclic system.
The table below summarizes the key reactants and resulting fused heterocyclic systems in annulation reactions involving aminopyridine cores.
| Starting Aminopyridine Type | Reagent(s) | Resulting Fused Heterocycle | Reference |
| Substituted 2-Aminopyridine (B139424) | Malononitrile, α-Fluoromalonate | Pyrido[2,3-d]pyrimidine | nih.gov |
| Substituted 2-Aminopyridine | Formic Acid | Pyridopyrimidone | nih.gov |
Applications of 2 Fluoro 5 Methylpyridin 4 Amine in Organic and Medicinal Chemistry
Role as a Versatile Building Block in Synthetic Organic Chemistry
2-Fluoro-5-methylpyridin-4-amine is classified as a key heterocyclic and fluorinated building block in synthetic organic chemistry. bldpharm.com Its utility stems from the presence of multiple reactive sites that can be selectively functionalized to construct more complex molecular architectures. The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles. Simultaneously, the amino group at the 4-position can undergo a wide range of transformations, including acylation, alkylation, and diazotization, or act as a directing group in further electrophilic substitutions.
The interplay between the fluoro and amino groups allows for a programmed, stepwise elaboration of the pyridine (B92270) core. For instance, the amino group can be protected, allowing for a substitution reaction at the fluorine-bearing carbon, followed by deprotection and subsequent functionalization of the amine. This versatility makes the compound a valuable starting material for creating libraries of substituted pyridines for screening in drug discovery and materials science. The general class of fluorinated pyridines is recognized for enabling the synthesis of novel compounds with potentially improved efficacy and reduced toxicity. chemimpex.com
Precursor in the Synthesis of Complex Fluorinated Heterocycles
The use of small, pre-fluorinated building blocks is a highly effective strategy for the synthesis of complex fluorinated heterocycles, as it circumvents the need for often harsh and non-regioselective fluorination methods at later stages of a synthetic sequence. nih.gov this compound serves as an ideal precursor for this approach. The reactive nature of the C-F bond facilitates its displacement to forge new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds, leading to the formation of fused heterocyclic systems.
For example, intramolecular cyclization reactions can be designed by first attaching a suitable chain to the amino group. This appended chain, containing a nucleophilic moiety, can then displace the adjacent fluorine atom to construct a new ring fused to the pyridine core. This strategy is a common pathway to bicyclic heteroaromatic systems, which are prevalent in many biologically active molecules. The synthesis of fluorinated pyrimidines and pyrazoles from fluorinated enolates demonstrates the principle of using such building blocks to efficiently generate more complex heterocyclic structures. nih.gov
Utility as a Scaffold in Pharmaceutical Intermediate Synthesis (Focus on Chemical Structure and Pathway)
The fluorinated pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to enhance biological activity and improve pharmacokinetic properties. This compound serves as a critical intermediate for synthesizing pharmaceutical compounds by providing a core structure that can be systematically modified. The fluorine atom can increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.
A key synthetic pathway involves the nucleophilic substitution of the fluorine atom. For example, reaction with an alcohol or thiol can introduce new side chains, while reaction with a secondary amine can lead to more complex substituted aminopyridines. The primary amine at the 4-position is also a crucial handle for building out the molecule, often through amide bond formation with a carboxylic acid, a fundamental reaction in pharmaceutical synthesis. This is exemplified by the synthesis of the peptide deformylase inhibitor LBM415, where the related compound 2-amino-5-fluoropyridine (B1271945) is coupled with an amino acid derivative. researchgate.net The structure of this compound allows for similar coupling strategies, making it a valuable scaffold for creating derivatives that can interact with various biological targets, including those involved in cancer and neurodegenerative disorders.
Table 1: Potential Synthetic Transformations of this compound for Pharmaceutical Intermediates
| Functional Group | Reaction Type | Reagent Example | Resulting Structure |
| 2-Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Phenol | Aryl ether linkage |
| 2-Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Secondary Amine | Substituted diaminopyridine |
| 4-Amino | Acylation | Carboxylic Acid/Coupling Agent | Amide bond formation |
| 4-Amino | Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary or tertiary amine |
| Pyridine Nitrogen | N-Oxidation | m-CPBA | Pyridine-N-oxide |
Application in the Design and Synthesis of Agrochemical Components
In the agrochemical industry, fluorine-containing pyridine derivatives are of paramount importance for developing modern pesticides with high efficacy, low toxicity, and favorable environmental profiles. agropages.com The introduction of a fluorine atom into a pyridine-based molecule can increase its biological activity several-fold compared to its non-fluorinated counterparts. agropages.com
Development of Ligands for Coordination Chemistry and Material Science
The pyridine nitrogen atom and the exocyclic amino group of this compound make it an excellent candidate for use as a ligand in coordination chemistry. These nitrogen atoms possess lone pairs of electrons that can readily coordinate to metal ions, forming stable metal complexes. The compound can act as a monodentate ligand, binding through either the pyridine nitrogen or the amino nitrogen, or potentially as a bridging ligand connecting two metal centers.
The synthesis of mixed-ligand mercury(II) complexes using related aminopyridine derivatives demonstrates that the heterocyclic nitrogen is a common coordination site. tjnpr.org In such complexes, the aminopyridine derivative coordinates to the metal center alongside other ligands, allowing for the fine-tuning of the complex's electronic and steric properties. tjnpr.org By modifying the substituents on the this compound ligand, chemists can systematically alter the properties of the resulting metal complexes. These complexes could find applications in catalysis, sensing, or the development of novel materials with specific magnetic or optical properties.
Methodology for Structure-Activity Relationship (SAR) Exploration in Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agrochemical research, providing insights into how a molecule's chemical structure correlates with its biological activity. This compound is an excellent starting scaffold for SAR exploration due to its multiple points for diversification. A systematic SAR study on its derivatives would involve modifying each part of the molecule and evaluating the impact on a specific biological target.
The general methodology is as follows:
Modification of the Amino Group: The primary amine at the 4-position can be acylated, alkylated, or converted to other functional groups to probe the importance of its hydrogen-bonding capacity and basicity.
Substitution at the Fluoro Position: The fluorine atom at the 2-position can be replaced with other groups (e.g., H, Cl, OCH₃, CN) via SNAr reactions to determine the effect of the substituent's size, electronics, and lipophilicity.
Modification of the Methyl Group: The methyl group at the 5-position can be replaced with other alkyl groups (e.g., ethyl, isopropyl) or functional groups to explore the steric and electronic requirements in that region of the molecule.
Substitution at the Remaining Ring Positions: If synthetically feasible, the hydrogen atoms at the 3- and 6-positions can be substituted to map the entire surface of the molecular scaffold.
By generating a library of these analogs and testing their activity in relevant biological assays (e.g., enzyme inhibition, receptor binding), researchers can build a detailed SAR model. This model provides crucial information for designing new, more potent, and selective compounds, a process exemplified in studies of other heterocyclic scaffolds. nih.gov
Computational and Theoretical Investigations of 2 Fluoro 5 Methylpyridin 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for predicting the physicochemical properties of molecules. For a substituted pyridine (B92270) like 2-Fluoro-5-methylpyridin-4-amine, these methods can provide deep insights into its geometry, stability, and electronic behavior.
Density Functional Theory (DFT) for Molecular Geometry and Energy Analysis
Density Functional Theory (DFT) is a robust method for determining the optimized geometry and electronic energy of molecules. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed for such calculations. acs.org This approach allows for the precise calculation of bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation.
For instance, in a related molecule, 2-amino-5-chloropyridine, DFT calculations have been used to determine its optimized geometry. researchgate.net Similar calculations for this compound would reveal the planarity of the pyridine ring and the orientation of the amino and methyl groups. The fluorine atom's position would influence the electron distribution and, consequently, the bond lengths and angles within the pyridine ring.
Table 1: Predicted Optimized Geometrical Parameters of a Similar Pyridine Derivative (2-amino-5-chloropyridine) using DFT
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-C (ring) | ~1.39 |
| C-N (ring) | ~1.34 |
| C-Cl | ~1.74 |
| C-NH2 | ~1.37 |
| N-C-C (ring) | ~123° |
| C-C-C (ring) | ~118° |
| C-C-N (ring) | ~118° |
Note: This data is illustrative and based on a structurally similar compound. Actual values for this compound would require specific calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra of molecules. researchgate.net By calculating the excitation energies and oscillator strengths, TD-DFT can simulate a molecule's UV-Visible spectrum, identifying the wavelengths of maximum absorption (λmax). These transitions typically involve the promotion of an electron from a lower energy molecular orbital to a higher energy one, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
For this compound, TD-DFT calculations, often performed in conjunction with a solvent model like the Polarizable Continuum Model (PCM), could predict its absorption characteristics in different media. The electronic transitions would likely be of π → π* and n → π* character, typical for aromatic heterocyclic compounds.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is key to understanding its reactivity. Various descriptors derived from quantum chemical calculations can quantify and visualize a molecule's reactive behavior.
Mulliken Charge Distribution and Electrostatic Potential (MEP) Mapping
Mulliken population analysis is a method to estimate the partial atomic charges within a molecule, providing insight into the charge distribution. wikipedia.org This information helps in understanding intermolecular interactions and reactive sites. The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.
For this compound, the MEP map would likely show a negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the amino group, indicating these as sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group.
Fukui Functions for Chemical Reactivity Prediction
Fukui functions are reactivity descriptors derived from DFT that identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. joaquinbarroso.comnih.gov The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes.
There are three main types of Fukui functions:
f+(r) for nucleophilic attack (electron acceptance)
f-(r) for electrophilic attack (electron donation)
f0(r) for radical attack
By calculating these functions for each atom in this compound, one could predict the most probable sites for different types of reactions. For instance, the atom with the highest value of f+(r) would be the most susceptible to nucleophilic attack. The calculation of Fukui functions requires single-point energy calculations on the neutral, cationic, and anionic forms of the molecule. researchgate.net
Intramolecular Interactions and Bonding Analysis (e.g., Natural Bond Orbital (NBO) Analysis)
A Natural Bond Orbital (NBO) analysis would be employed to investigate the intramolecular interactions and charge distribution within the this compound molecule. This theoretical method provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, offering insights into the molecule's stability and reactivity.
The analysis would focus on quantifying the stabilization energies associated with hyperconjugative interactions, which involve electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals. Key interactions expected in this molecule would include:
Delocalization of electron density from the nitrogen lone pair of the amino group (n(N)) to the antibonding orbitals of the pyridine ring (π*).
Interactions between the π orbitals of the aromatic ring and the orbitals of the substituent groups (fluoro, methyl, and amino groups).
Investigation of potential intramolecular hydrogen bonds, for instance, between the amino group's hydrogen atoms and the adjacent fluorine atom or the ring's nitrogen atom.
The results of an NBO analysis are typically presented in a table format, detailing the donor and acceptor orbitals, and the corresponding second-order perturbation energy (E(2)), which quantifies the strength of the interaction.
Hypothetical NBO Interaction Data Table: This table is a representative example of how NBO data would be presented. The values are not based on actual calculations for the specified compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (1) N(8) | π* (C4-C5) | Value |
| LP (1) N(8) | π* (C2-C3) | Value |
| π (C3-C4) | π* (C5-C6) | Value |
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These theoretical spectra are invaluable for interpreting and assigning experimental data.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms would be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts would be compared to a standard reference (e.g., Tetramethylsilane) to predict the NMR spectrum. This helps in assigning specific peaks in an experimental spectrum to individual atoms in the molecule.
IR Spectroscopy: The vibrational frequencies and intensities of this compound would be calculated to generate a theoretical Infrared (IR) spectrum. This analysis helps identify the characteristic vibrational modes of the functional groups, such as the N-H stretching of the amino group, the C-F stretching, C-H stretching of the methyl group, and the various vibrations of the pyridine ring. A scaling factor is often applied to the calculated frequencies to better match experimental results.
Hypothetical Vibrational Frequency Data Table: This table is a representative example. The values are not based on actual calculations.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity |
|---|---|---|---|
| N-H Asymmetric Stretch | Value | Value | Value |
| N-H Symmetric Stretch | Value | Value | Value |
| C-H Aromatic Stretch | Value | Value | Value |
| C=C Ring Stretch | Value | Value | Value |
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations would be used to predict the electronic absorption spectrum (UV-Vis). This involves calculating the energies of electronic transitions from the ground state to various excited states. The results, including the maximum absorption wavelength (λmax), oscillator strength, and the nature of the electronic transitions (e.g., π→π* or n→π*), provide insight into the molecule's electronic structure.
Non-Linear Optical (NLO) Properties Theoretical Evaluation
The investigation of non-linear optical (NLO) properties is crucial for identifying materials for applications in optoelectronics and photonics. Theoretical calculations can predict the NLO response of a molecule. Key parameters that would be calculated for this compound include:
Polarizability (α): The ability of the electron cloud to be distorted by an external electric field.
First-Order Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO activity.
These properties are typically calculated using DFT methods. A large β value, often compared to a standard reference material like urea, suggests that the molecule has significant NLO potential. The presence of electron-donating (amino, methyl) and electron-withdrawing (fluoro, pyridine nitrogen) groups can enhance NLO properties through intramolecular charge transfer.
Hypothetical NLO Properties Data Table: This table is a representative example. The values are not based on actual calculations.
| Parameter | Value (a.u.) |
|---|---|
| Dipole Moment (μ) | Value |
| Mean Polarizability (α) | Value |
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Fluoro 5 Methylpyridin 4 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei. For 2-Fluoro-5-methylpyridin-4-amine, a multi-faceted NMR analysis would be required for a complete characterization.
¹H NMR for Proton Environment Elucidation
¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons). For this compound, one would expect to observe distinct signals for the two aromatic protons on the pyridine (B92270) ring, the protons of the methyl group, and the protons of the amine group. The relative positions and splitting of these signals would confirm the substitution pattern of the pyridine ring.
¹³C NMR for Carbon Skeleton Analysis
¹³C NMR spectroscopy is used to analyze the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would provide insight into the hybridization and electronic environment of each carbon atom. Furthermore, coupling between the fluorine atom and the carbon atoms of the pyridine ring would result in characteristic splitting patterns, confirming the position of the fluorine substituent.
¹⁹F NMR for Fluorine Environment Characterization
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a critical characterization technique. researchgate.net This method is highly sensitive and provides information about the chemical environment of the fluorine atom. researchgate.nettandfonline.com A single signal would be expected for this compound, and its chemical shift would be characteristic of a fluorine atom attached to a pyridine ring. Coupling between the fluorine atom and nearby protons would also be observable, providing further structural confirmation. researchgate.net
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques are powerful methods for establishing connectivity within a molecule.
COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, helping to assign the signals of the aromatic protons. nist.gov
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would establish correlations between protons and the carbon atoms to which they are directly attached. rsc.org
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which is essential for confirming its molecular weight and elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
GC-MS is a hybrid technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. For a pure sample of this compound, GC-MS would provide a retention time characteristic of the compound and a mass spectrum. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, which would serve to confirm its identity. The fragmentation pattern observed in the mass spectrum would provide additional structural information. This technique is also a powerful tool for assessing the purity of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful tool for the analysis of complex mixtures containing this compound and its derivatives. This technique combines the superior separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.gov
In a typical LC-MS/MS analysis, a sample is first introduced into the liquid chromatograph, where individual components are separated based on their interactions with the stationary and mobile phases. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the identification and quantification of each component, even at very low concentrations. For instance, in the analysis of similar heterocyclic amines, LC-MS/MS has been effectively used for their determination in various matrices. nih.gov
The fragmentation patterns of the parent ions, generated through tandem mass spectrometry (MS/MS), provide valuable structural information, aiding in the unambiguous identification of the analytes. nih.gov The development of robust LC-MS/MS methods often involves the optimization of several parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometer settings, to achieve the desired sensitivity and selectivity. researchgate.net The use of derivatization agents, such as 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS), can further enhance detection sensitivity and improve chromatographic separation for certain analytes. nih.govresearchgate.net
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of Pyridine Derivatives
| Parameter | Typical Setting | Purpose |
| Chromatography | ||
| Column | C18 or similar reversed-phase | Separation based on polarity |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid | Elution of analytes |
| Flow Rate | 0.2 - 0.5 mL/min | Optimal separation and ionization |
| Injection Volume | 5 - 20 µL | Introduction of sample |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generation of protonated molecules |
| Scan Type | Multiple Reaction Monitoring (MRM) | Selective and sensitive quantification |
| Collision Energy | Optimized for each analyte | Fragmentation of parent ions |
| Dwell Time | 50 - 200 ms | Adequate signal for each transition |
This table provides a general overview. Specific parameters would need to be optimized for this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. openstax.org When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.
For this compound, the IR spectrum would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed in the range of 3300-3500 cm⁻¹. openstax.org Primary amines (R-NH₂) usually show two bands in this region, corresponding to symmetric and asymmetric stretching modes. openstax.orgyoutube.com The C-H stretching vibrations of the methyl group and the aromatic ring are expected in the 2850-3100 cm⁻¹ region. libretexts.orglibretexts.org The C=C and C=N stretching vibrations within the pyridine ring will appear in the 1400-1650 cm⁻¹ range. The C-F stretching vibration, a key feature of this molecule, typically gives a strong absorption in the 1000-1400 cm⁻¹ region. Finally, C-N stretching vibrations can be observed, often mixed with other vibrations, in the 1266–1382 cm⁻¹ range. researchgate.net
Table 2: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amine (N-H) | Stretching (asymmetric & symmetric) | 3300 - 3500 |
| Aromatic/Methyl (C-H) | Stretching | 2850 - 3100 |
| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1650 |
| Fluoro (C-F) | Stretching | 1000 - 1400 |
| Amine (C-N) | Stretching | 1266 - 1382 |
These are general ranges and the exact peak positions can be influenced by the molecular environment.
Raman Spectroscopy for Molecular Structure Elucidation and Polymorph Analysis
Raman spectroscopy is a complementary technique to IR spectroscopy that provides information about molecular vibrations. It is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. In the context of this compound, Raman spectroscopy can provide further details about the pyridine ring vibrations and the C-F bond.
A significant application of Raman spectroscopy is in the analysis of polymorphs. researchgate.net Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have distinct physical properties, and Raman spectroscopy is a sensitive tool for detecting and quantifying these different forms. researchgate.net The subtle differences in the crystal lattice of polymorphs lead to shifts in the Raman scattering peaks, providing a unique fingerprint for each crystalline form. This is of great importance in the pharmaceutical and materials science fields where the specific polymorph can impact a product's performance.
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis of Solid Forms
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. This method can be applied to both single crystals and polycrystalline powders.
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. mdpi.com It provides a characteristic diffraction pattern for a given crystalline solid, which can be used for phase identification, to assess sample purity, and to detect the presence of different polymorphs. researchgate.net By comparing the experimental PXRD pattern to a database or a calculated pattern from single-crystal data, one can confirm the identity and crystalline form of the material.
Table 3: Information Obtained from X-ray Diffraction Techniques
| Technique | Sample Form | Information Provided |
| Single-Crystal XRD | Single Crystal | Precise 3D atomic coordinates, bond lengths, bond angles, molecular conformation, crystal packing |
| Powder XRD | Polycrystalline Powder | Crystalline phase identification, polymorph screening, assessment of crystallinity and purity |
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for the separation and purification of this compound and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity determination of non-volatile compounds like this compound. moca.net.ua The method utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase).
In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A UV detector is commonly employed for the detection of aromatic compounds like pyridine derivatives. The area under the chromatographic peak is proportional to the concentration of the analyte, allowing for precise quantification. HPLC methods are validated for parameters such as linearity, accuracy, precision, and robustness to ensure reliable results. moca.net.ua
Table 4: Typical HPLC Parameters for Purity Analysis of Pyridine Derivatives
| Parameter | Typical Setting | Purpose |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation of components |
| Mobile Phase | Isocratic or gradient mixture of buffer and organic solvent (e.g., acetonitrile, methanol) | Elution of the analyte |
| Flow Rate | 1.0 mL/min | Efficient separation |
| Detection | UV at a specific wavelength (e.g., 254 nm) | Detection and quantification |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Reproducibility of retention times |
| Injection Volume | 10 - 20 µL | Introduction of the sample |
These parameters serve as a general guideline and require optimization for the specific analysis of this compound.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful analytical technique for the characterization of this compound and its derivatives, offering significant advantages in terms of resolution, speed, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). The sub-2 µm particle size of the stationary phases used in UPLC allows for more efficient separations, leading to sharper and more defined peaks, which is particularly beneficial for the analysis of complex mixtures and the separation of closely related isomers.
The analysis of substituted pyridines, such as this compound, often presents challenges due to their basic and hydrophilic nature. These characteristics can lead to poor peak shape and retention on traditional reversed-phase columns. To address these issues, specialized UPLC methodologies have been developed. These methods often employ columns with unique stationary phases or utilize specific mobile phase additives to improve chromatographic performance.
For instance, the separation of aminopyridine isomers can be effectively achieved using mixed-mode chromatography, which combines reversed-phase and ion-exchange retention mechanisms. This approach provides enhanced selectivity for these polar, basic compounds. Another successful strategy involves the use of columns with pentafluorophenyl (PFP) stationary phases. researchgate.net The unique electronic interactions of the PFP phase can offer alternative selectivity for halogenated and aromatic compounds, proving advantageous for the separation of fluorinated pyridine derivatives. researchgate.net
In the context of analyzing compounds structurally similar to this compound, several UPLC and HPLC methods have been reported that provide a strong basis for method development. For example, a UPLC-MS analysis of fluorinated 4-aminopyridine (B3432731) derivatives has been described using a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. google.com This type of acidic modifier is crucial for achieving good peak shapes for basic analytes like aminopyridines by suppressing the interaction with residual silanols on the stationary phase.
Furthermore, HPLC methods for other substituted aminopyridines, which are readily adaptable to UPLC systems, have been detailed. For the analysis of 4-Amino-2-chloropyridine, a mixed-mode Primesep 100 column was used with an isocratic mobile phase of acetonitrile and aqueous sulfuric acid. sielc.com Similarly, 2-Amino-5-bromo-3-methylpyridine has been analyzed on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatibility, the non-volatile acid buffer can be substituted with a volatile alternative like formic acid. sielc.com
The following tables summarize typical UPLC and adaptable HPLC conditions that can be applied for the analysis of this compound and its derivatives, based on methodologies for analogous compounds.
Table 1: UPLC Method Parameters for Analysis of Fluorinated 4-Aminopyridine Derivatives
| Parameter | Condition |
| Column | C18 |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Detection | LC-MS |
| Data derived from a study on fluorinated 4-aminopyridine derivatives. google.com |
Table 2: HPLC Method Parameters Adaptable for UPLC Analysis of Substituted Aminopyridines
| Parameter | Method 1: 4-Amino-2-chloropyridine | Method 2: 2-Amino-5-bromo-3-methylpyridine |
| Column | Primesep 100, 4.6 x 150 mm, 5 µm | Newcrom R1 |
| Mobile Phase | Acetonitrile – 45%WaterSulfuric Acid – 0.05% | AcetonitrileWaterPhosphoric Acid |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | UV (200 nm) | UV, MS-compatible with formic acid |
| These HPLC methods for related substituted aminopyridines can be adapted for fast UPLC applications by using columns with smaller particle sizes (e.g., <3 µm). sielc.comsielc.com |
These examples highlight the versatility of UPLC for the characterization of this compound and its derivatives. The selection of the column, mobile phase composition, and detector is critical and can be tailored to the specific analytical challenge, whether it is for purity assessment, impurity profiling, or quantitative analysis. The high resolution offered by UPLC is particularly valuable for separating potential positional isomers that may arise during the synthesis of substituted pyridines.
Future Research Directions and Perspectives for 2 Fluoro 5 Methylpyridin 4 Amine
Exploration of Green Chemistry Approaches in Synthesis
Future synthetic research on 2-Fluoro-5-methylpyridin-4-amine will increasingly focus on the principles of green chemistry to develop more sustainable and efficient manufacturing processes. Traditional multi-step syntheses of functionalized pyridines often rely on harsh conditions and hazardous reagents. acs.orgrsc.org The exploration of greener alternatives is paramount for both environmental and economic viability.
Key areas for investigation include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, known for accelerating reaction rates, improving yields, and enabling reactions under milder conditions. mdpi.commdpi.com Future studies should explore microwave-assisted protocols for the key steps in the synthesis of this compound. This could significantly reduce reaction times and energy consumption compared to conventional heating methods. rsc.org The synthesis of various aminopyridine and pyrimidine (B1678525) derivatives has already benefited from this technology, suggesting its applicability here. mdpi.comnih.gov
Solvent-Free and Aqueous Conditions: The development of solvent-free reaction conditions or the use of environmentally benign solvents like water is a cornerstone of green chemistry. researchgate.net Research into solid-state reactions or reactions in aqueous media for the fluorination and amination steps could drastically reduce volatile organic compound (VOC) emissions. acs.org The synthesis of functionalized 4-aminopyridines has been shown to be feasible using reagents like ammonium (B1175870) acetate, which is less hazardous than many alternatives. rsc.orgrsc.org
Catalytic Methods: Moving away from stoichiometric reagents to catalytic systems can minimize waste. Future work should investigate novel catalytic systems for the regioselective fluorination and amination of the pyridine (B92270) ring, potentially using earth-abundant metals or organocatalysts to avoid the costs and toxicity associated with heavy metals.
| Green Chemistry Approach | Potential Benefit for Synthesis | Related Research Findings |
| Microwave-Assisted Synthesis | Reduced reaction time, lower energy consumption, potentially higher yields. | Proven effective for various aminopyridines and heterocyclic compounds. mdpi.commdpi.comnih.gov |
| Solvent-Free Reactions | Eliminates solvent waste, simplifies purification. | Successful for fluorination of various organic compounds using N-F reagents. researchgate.net |
| Aqueous Synthesis | Reduces use of hazardous organic solvents, improves safety profile. | Demonstrated for regioselective fluorination of related heterocyclic systems. acs.org |
| Novel Catalysis | Reduces stoichiometric waste, enhances atom economy. | Rh(III)-catalyzed C-H functionalization offers a route to fluorinated pyridines. nih.gov |
Development of New Derivatization Strategies for Expanded Chemical Space
The functional groups on this compound offer multiple handles for derivatization, enabling the creation of large and diverse chemical libraries for screening in drug discovery and materials science.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is activated for nucleophilic aromatic substitution (SNAr). nih.govacs.org The high reactivity of 2-fluoropyridines compared to their chloro- or bromo-analogs allows for substitutions under milder conditions. acs.orgsci-hub.se Future research will focus on reacting this compound with a wide array of nitrogen, oxygen, sulfur, and carbon-based nucleophiles to generate novel derivatives. nih.gov This strategy is a cornerstone for the late-stage functionalization of complex molecules. nih.gov
Functionalization of the Amine Group: The 4-amino group is another key site for modification. It can be acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce new functionalities. acs.org This allows for the systematic tuning of the molecule's properties.
Modification of the Methyl Group: While the methyl group is less reactive, it can be functionalized through radical reactions or by oxidation to a carboxylic acid or alcohol, opening up further avenues for derivatization.
Library Synthesis: These derivatization strategies can be combined to create focused libraries of compounds. nih.govnih.gov The development of efficient, high-throughput methods for generating and screening these libraries will be crucial for identifying new lead compounds in various applications.
| Derivatization Site | Reaction Type | Potential New Structures |
| C2-Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Ethers, thioethers, amines, C-C coupled products. nih.govsci-hub.se |
| C4-Amine | Acylation, Alkylation, Coupling | Amides, secondary/tertiary amines, sulfonamides. acs.orgresearchgate.net |
| C5-Methyl | Oxidation, Halogenation | Carboxylic acids, alcohols, halogenated derivatives. |
Integration into Flow Chemistry and Automated Synthesis Platforms
To accelerate the synthesis, optimization, and screening of this compound and its derivatives, the integration of modern automation and flow chemistry is a critical future direction.
Continuous Flow Synthesis: Flow chemistry offers significant advantages over batch processing, including enhanced safety, better temperature and pressure control, improved reproducibility, and easier scalability. springerprofessional.dedurham.ac.uk This is particularly relevant for potentially hazardous reactions like fluorination, where flow reactors can minimize exposure to toxic reagents like HF. cam.ac.uknih.govchemistryworld.com Future work should focus on translating the synthesis of this compound into a continuous flow process, which would be highly beneficial for industrial-scale production of this and other active pharmaceutical ingredients (APIs). mdpi.comnih.gov
Automated Library Synthesis: Coupling flow reactors with automated synthesis platforms can enable the rapid generation of compound libraries. nih.govchemrxiv.org By systematically varying reagents and reaction conditions, these systems can produce a large number of derivatives for high-throughput screening. acs.org Bayesian optimization and other machine learning algorithms can be integrated to guide the synthesis towards compounds with desired properties, accelerating the discovery process. rsc.org This approach has been successfully used to generate libraries of proteins and coordination complexes. chemrxiv.orgacs.org
Computational-Guided Discovery of Novel Transformations
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and reaction outcomes, thereby guiding experimental work.
Predicting Reactivity: DFT calculations can be used to model the electronic structure of this compound. researchgate.net By analyzing properties like charge distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential, researchers can predict the most reactive sites on the molecule for electrophilic or nucleophilic attack. acs.orgrsc.org This can help rationalize observed reactivity and predict the outcome of new, untested reactions.
Mechanism Elucidation: Computational studies can elucidate the mechanisms of complex reactions. By calculating the energy of transition states and intermediates, researchers can determine the most favorable reaction pathway. rsc.org This understanding is crucial for optimizing reaction conditions and for designing catalysts that promote desired transformations.
Designing Novel Reactions: Aided by computational predictions, new types of reactions can be conceived. nih.govrsc.org For example, modeling could suggest unconventional C-H functionalization strategies or predict the feasibility of pericyclic reactions. This synergy between computational prediction and experimental verification can significantly accelerate the discovery of novel chemical transformations for this scaffold. nih.gov
Role in Advanced Materials Chemistry
The unique electronic properties imparted by the combination of electron-donating (amine, methyl) and electron-withdrawing (fluorine, pyridine nitrogen) groups make this compound an intriguing candidate for advanced materials.
Organic Electronics: Pyridine derivatives are widely used as electron-transporting materials (ETMs) in organic light-emitting diodes (OLEDs) and as components in perovskite solar cells (PSCs). rsc.orgrsc.orgscilit.com The electron-deficient nature of the pyridine ring facilitates electron transport, and the substituents can be used to tune the HOMO/LUMO energy levels for efficient charge injection and transport. rsc.orgrsc.org Future research should explore the synthesis of oligomers or polymers incorporating the this compound motif and evaluate their performance in electronic devices. Its potential to act as a cross-linkable interface layer in organic solar cells could also be investigated. acs.org
Photocatalysis: Pyridine-containing ligands are essential in the design of transition metal photocatalysts. mdpi.com The nitrogen atom of this compound can coordinate with metal centers (e.g., Iridium, Ruthenium), and the electronic properties of the ligand can be tuned by its substituents to modulate the photophysical and redox properties of the resulting complex. Exploring its use as a ligand could lead to the development of new, more efficient photocatalysts for a variety of organic transformations.
| Application Area | Potential Role of this compound | Rationale |
| Organic Light-Emitting Diodes (OLEDs) | Electron-Transporting Material (ETM) | Electron-deficient pyridine core facilitates electron transport; substituents allow tuning of energy levels. rsc.orgrsc.org |
| Perovskite Solar Cells (PSCs) | Hole-Transporting Material (HTM) or Interfacial Layer | Donor-acceptor structure can improve efficiency and stability of the device. rsc.orgscilit.comresearchgate.net |
| Photocatalysis | Ligand for Metal Complexes | Pyridine nitrogen can coordinate to a metal center; substituents can modulate the catalyst's electronic and photophysical properties. |
Q & A
Basic: What are the optimal synthetic routes for 2-Fluoro-5-methylpyridin-4-amine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis of this compound typically involves fluorination and nucleophilic substitution strategies. A common approach starts with pyridine precursors, where fluorination is achieved via fluorodenitration using tetrabutylammonium fluoride (TBAF) under mild conditions to preserve functional group integrity . Alternatively, nucleophilic substitution with 2-chloro-5-methylpyridin-4-amine and a fluorine source (e.g., KF or CsF) in polar aprotic solvents (e.g., DMF) at 80–100°C can yield the target compound. Optimizing reaction time (12–24 hours), stoichiometry (1:1.2 amine-to-fluoride ratio), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >90% purity. Analytical validation using /-NMR and HPLC-MS is critical to confirm structural fidelity .
Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
Characterization requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): -NMR identifies aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.5 ppm). -NMR confirms fluorine incorporation (δ -110 to -120 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (m/z 141.07 [M+H]) and fragmentation patterns.
- Elemental Analysis: Carbon, hydrogen, and nitrogen (CHN) analysis ensures stoichiometric consistency (theoretical: C 58.06%, H 5.70%, N 20.28%).
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity (>95%) and detects trace impurities .
Basic: What are the key stability considerations for storing this compound to prevent degradation?
Methodological Answer:
The compound is sensitive to moisture, light, and oxidation. Store in amber glass vials under inert gas (argon or nitrogen) at -20°C. Desiccants (e.g., silica gel) should be included in storage containers. Periodic stability testing via -NMR and TLC is recommended to detect hydrolysis or dimerization. Degradation products (e.g., deaminated or oxidized derivatives) can form under prolonged exposure to air or humidity .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, concentration ranges) or structural heterogeneity. To address this:
- Standardize Assays: Use isogenic cell lines and consistent IC determination protocols.
- Structure-Activity Relationship (SAR) Studies: Compare derivatives with systematic substitutions (e.g., 5-methyl vs. 5-ethyl, 4-amino vs. 4-nitro) to isolate fluorine’s role.
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like kinases or GPCRs, explaining potency variations .
Advanced: What crystallographic techniques are suitable for determining the molecular conformation of this compound in solid-state studies?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound via slow evaporation (solvent: dichloromethane/hexane) and collect data using a Mo-Kα source (λ = 0.71073 Å). Refinement with SHELXL (for small molecules) resolves bond lengths and angles, confirming fluorine’s electronic effects on the pyridine ring. Hydrogen bonding (e.g., N–H⋯F) and π-π stacking interactions can be analyzed using Mercury software. For twinned crystals, SHELXD or Olex2 aids in structure solution .
Advanced: How does the fluorine substituent influence the electronic and steric properties of this compound in ligand-target interactions?
Methodological Answer:
The fluorine atom exerts dual effects:
- Electronic: High electronegativity withdraws electron density, polarizing the pyridine ring and enhancing hydrogen-bond acceptor capacity (e.g., with kinase active-site residues).
- Steric: The small atomic radius minimizes steric hindrance, allowing precise positioning in hydrophobic pockets.
Experimental validation via -NMR titration (with target proteins) and DFT calculations (e.g., Mulliken charges) quantifies these effects. Comparative studies with chloro or methyl analogs further isolate fluorine’s role .
Advanced: What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?
Methodological Answer:
- Continuous Flow Chemistry: Reduces reaction time and improves yield consistency (e.g., microreactors for fluorination steps).
- Green Chemistry: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether).
- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress, enabling real-time adjustments.
- Crystallization Optimization: Antisolvent addition (e.g., water) enhances crystal purity and size distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
